![molecular formula C11H18O3 B14331602 6-[(Oxan-2-yl)oxy]hex-2-enal CAS No. 98076-79-0](/img/structure/B14331602.png)
6-[(Oxan-2-yl)oxy]hex-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Oxan-2-yl)oxy]hex-2-enal is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a hexenal chain. This compound is a type of α,β-unsaturated aldehyde, which is known for its reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxan-2-yl)oxy]hex-2-enal typically involves the reaction of hex-2-enal with oxane derivatives under controlled conditions. One common method is the ring-opening of cyclopropanols followed by oxidation. The reaction conditions often include the use of N-methylmorpholine N-oxide as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using allyl bromides and cyclopropyl sulfonates. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Oxan-2-yl)oxy]hex-2-enal undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: N-methylmorpholine N-oxide, chromium compounds.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted alkenes
Wissenschaftliche Forschungsanwendungen
6-[(Oxan-2-yl)oxy]hex-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 6-[(Oxan-2-yl)oxy]hex-2-enal involves its reactivity as an α,β-unsaturated aldehyde. It can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in various synthetic pathways and biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexenal: Another α,β-unsaturated aldehyde with similar reactivity but lacking the oxane ring.
6-[(Tetrahydro-2H-pyran-2-yl)oxy]hex-2-enal: A stereoisomer with similar structural features.
Uniqueness
6-[(Oxan-2-yl)oxy]hex-2-enal is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
98076-79-0 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
6-(oxan-2-yloxy)hex-2-enal |
InChI |
InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1,4,8,11H,2-3,5-7,9-10H2 |
InChI-Schlüssel |
FXRQMGQJKCTRFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
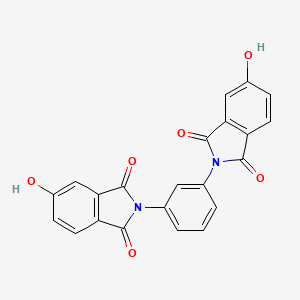
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
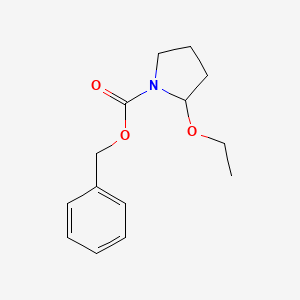
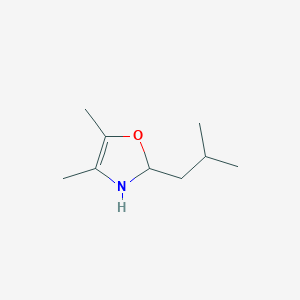


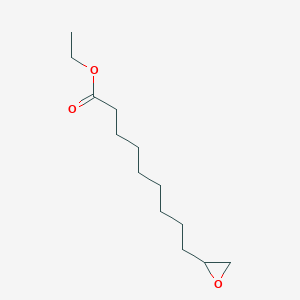
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)
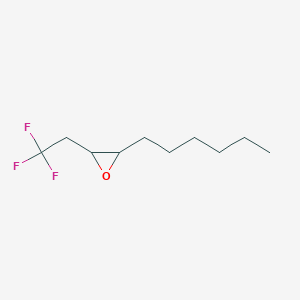
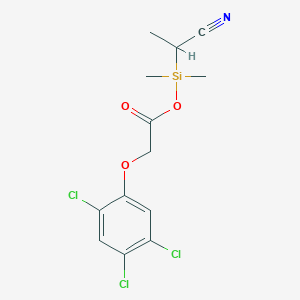
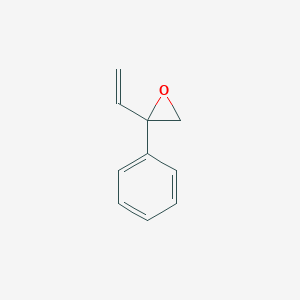

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
